
3-(Pyridazin-3-yloxy)aniline dihydrochloride
Übersicht
Beschreibung
3-(Pyridazin-3-yloxy)aniline dihydrochloride is a chemical compound with the molecular formula C10H11Cl2N3O and a molecular weight of 260.12 g/mol It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring
Vorbereitungsmethoden
The synthesis of 3-(Pyridazin-3-yloxy)aniline dihydrochloride typically involves the reaction of 3-chloropyridazine with aniline in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
3-(Pyridazin-3-yloxy)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the pyridazin-3-yloxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : C10H9N3O·2HCl
- Molecular Weight : 239.14 g/mol
- Structural Formula : The compound features a pyridazine ring connected to an aniline group, which contributes to its unique chemical reactivity.
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds similar to 3-(pyridazin-3-yloxy)aniline dihydrochloride exhibit potential as anticancer agents. For instance, derivatives of pyridazine have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Inhibition of Hedgehog Signaling : A study highlighted the use of pyridazine derivatives as inhibitors of the Hedgehog signaling pathway, which is crucial in various malignancies. Compounds targeting this pathway demonstrate promise in cancer therapy .
Organic Synthesis
Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, particularly in the formation of C–N bonds via palladium-catalyzed cross-coupling reactions. This method allows for the efficient synthesis of anilines and other nitrogen-containing compounds, which are vital in pharmaceutical development .
Table 1: Summary of C–N Coupling Reactions Involving Pyridazine Derivatives
Reaction Type | Conditions | Yield (%) | References |
---|---|---|---|
Pd-catalyzed N-arylation | K2CO3 in DMF | 70-90 | |
N-alkylation | Various amines | 60-85 | |
Formation of heterocycles | Mixed aryl halides | 50-80 |
Biological Applications
Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Buffering Agent in Cell Cultures : The compound is also utilized as a non-ionic organic buffering agent in biological research, maintaining pH levels suitable for cell culture environments (pH range 6-8.5). This property is essential for experiments requiring stable biochemical conditions .
Case Study 1: Anticancer Efficacy
A recent study investigated the effects of pyridazine derivatives on breast cancer cells. The results demonstrated that treatment with these compounds resulted in a significant reduction in cell viability, attributed to their ability to induce apoptosis through mitochondrial pathways .
Case Study 2: Synthesis of Novel Antimicrobials
Researchers synthesized a series of pyridazine-based compounds and evaluated their antimicrobial properties. The most promising candidates showed effective inhibition against Gram-positive and Gram-negative bacteria, paving the way for further development into therapeutic agents .
Wirkmechanismus
The mechanism of action of 3-(Pyridazin-3-yloxy)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
3-(Pyridazin-3-yloxy)aniline dihydrochloride can be compared with other pyridazine derivatives, such as:
Pyridazine: The parent compound with a simpler structure.
Pyridazinone: A derivative with an oxygen atom at the 3-position, known for its diverse biological activities.
Pyridazinylamines: Compounds with various substituents on the pyridazine ring, used in medicinal chemistry. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biologische Aktivität
3-(Pyridazin-3-yloxy)aniline dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H9N3O·2HCl
- SMILES Notation : C1=CC(=CC(=C1)OC2=NN=CC=C2)N
The compound features a pyridazine ring linked to an aniline moiety through an ether bond. This unique structure contributes to its reactivity and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines.
- Mechanism of Action : The compound is believed to exert its anticancer effects primarily through the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Research indicates that it may induce apoptosis and alter cell cycle progression in cancer cells, particularly in breast cancer lines such as T-47D and MDA-MB-231 .
-
Case Studies :
- In vitro assays demonstrated significant cytotoxicity against T-47D and MDA-MB-231 cells, with IC50 values indicating effective inhibition of cell proliferation. For instance, related pyridazine derivatives showed IC50 values ranging from 20.1 nM to over 100 µM, suggesting a promising therapeutic window for further development .
- Flow cytometric analyses revealed that treatment with these compounds led to increased populations of cells in the G2/M phase and sub-G1 phase, indicating apoptosis induction .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties, with preliminary results suggesting efficacy against various bacterial strains.
- Research Findings : Studies have indicated that derivatives of pyridazine compounds possess broad-spectrum antimicrobial activity. While specific data for this compound is limited, similar compounds have shown promising results against both Gram-positive and Gram-negative bacteria.
Comparative Analysis with Related Compounds
A comparative analysis with other pyridazine derivatives reveals that this compound has unique structural features that may enhance its biological activity:
Compound | IC50 (nM) | Activity Type |
---|---|---|
3-(Pyridazin-3-yloxy)aniline | 20.1 | Anticancer |
Pyridazine derivative A | 43.8 | Anticancer |
Pyridazine derivative B | >100 | Anticancer |
Pyridazine derivative C | Varies | Antimicrobial |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of CDK Activity : By targeting CDK2, the compound interferes with cell cycle progression, leading to growth arrest and apoptosis in cancer cells.
- Induction of Apoptosis : The ability to provoke apoptosis through alterations in the cell cycle indicates potential as a therapeutic agent in cancer treatment.
Eigenschaften
IUPAC Name |
3-pyridazin-3-yloxyaniline;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O.2ClH/c11-8-3-1-4-9(7-8)14-10-5-2-6-12-13-10;;/h1-7H,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECRUGUBPZKDBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NN=CC=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354963-59-9 | |
Record name | 3-(pyridazin-3-yloxy)aniline dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.